molecular formula C21H17ClFN3OS B2375003 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride

Cat. No.: B2375003
M. Wt: 413.9 g/mol
InChI Key: WOSGGXINSLMASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

SB 203580 Hydrochloride is known to interact with p38 MAP Kinase . It inhibits the catalytic activity of p38 MAP Kinase by binding to the ATP binding pocket .

Cellular Effects

SB 203580 Hydrochloride has been shown to have various effects on cells. It can prevent p38-MAPK from activating MAPKAPK2 . It also significantly suppresses MAPKAPK2 activation in response to IL-1, osmotic stress, or arsenite in KB cells . In lung epithelial cells, SB 203580 Hydrochloride inhibits TGF-β1-induced epithelial-to-mesenchymal transition (EMT) .

Molecular Mechanism

The molecular mechanism of SB 203580 Hydrochloride involves binding to the ATP binding pocket of p38 MAP Kinase, thereby inhibiting its catalytic activity .

Temporal Effects in Laboratory Settings

SB 203580 Hydrochloride is stable for up to 3 months at -20°C when properly stored . It has been used in various laboratory settings to study the role of p38 MAPK .

Dosage Effects in Animal Models

In animal models, SB 203580 Hydrochloride has shown therapeutic activity in collagen-induced arthritis in DBA/LACJ mice with a dose of 50 mg/kg . Antiarthritic activity was also observed in adjuvant-induced arthritis in the Lewis rat when SB 203580 Hydrochloride was administered orally at 30 and 60 mg/kg .

Metabolic Pathways

SB 203580 Hydrochloride is involved in the p38 MAPK signaling pathway . This pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects .

Transport and Distribution

Given its water solubility , it is likely to be distributed throughout the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: : SB 203580 hydrochloride is synthesized through a series of chemical reactions involving the formation of the imidazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods: : The industrial production of SB 203580 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: : SB 203580 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

SB 203580 hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.

    Biology: Employed in cell biology to investigate the effects of p38 MAPK inhibition on cell differentiation, apoptosis, and autophagy.

    Medicine: Utilized in preclinical studies to explore its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular diseases.

    Industry: Applied in the development of new drugs targeting p38 MAPK and related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : SB 203580 hydrochloride is unique due to its high selectivity for p38 MAPK and its ability to inhibit both the alpha and beta isoforms of p38 MAPK. This selectivity makes it a valuable tool in studying the specific roles of p38 MAPK in various cellular processes and diseases .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS.ClH/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15;/h2-13H,1H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGGXINSLMASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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